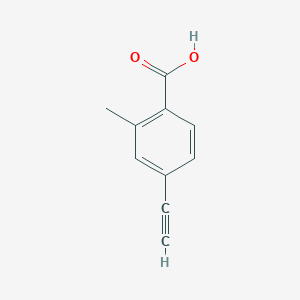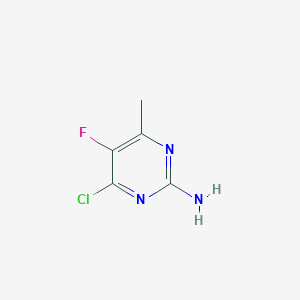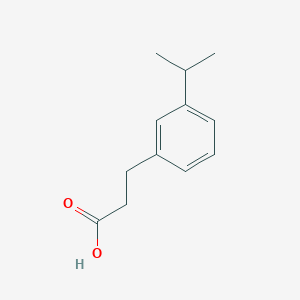
3-(3-Isopropylphenyl)propanoic acid
Vue d'ensemble
Description
“3-(3-Isopropylphenyl)propanoic acid” is a chemical compound with the molecular formula C12H16O2 . It is a derivative of propanoic acid, which is characterized by the presence of an isopropyl group and a phenyl group attached to the carbon chain .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a methodology has been developed for the synthesis of 3-propanaldehydes through a five-step process from aldehydes . Aldehydes were reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generated the corresponding 3-propanoic acid derivatives .Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanoic acid backbone with an isopropylphenyl group attached to the third carbon . The isopropyl group is a functional group with the chemical formula (CH3)2CH-, and the phenyl group is a functional group with the formula -C6H5 .Applications De Recherche Scientifique
Catalysis and Synthesis
- In the field of catalysis, studies have shown the effectiveness of certain catalysts in the isopropylation of phenol, a process relevant to the synthesis of compounds like propofol. The selectivity towards desired isomers, such as 2,6-diisopropylphenol, is influenced by factors including the alkylating agent, type of catalyst, and reaction temperature (Yadav & Salgaonkar, 2005).
Material Science
- Research in material science has explored the use of derivatives of 3-(3-Isopropylphenyl)propanoic acid, such as 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, for enhancing chemical stability and liposolubility in applications like crystal structure analysis (Chen et al., 2016).
Green Chemistry
- The principles of green chemistry have been applied using carbon-based acid catalysts derived from lignocellulosic waste for the dehydration of 2-propanol, showcasing an environmentally friendly approach to chemical synthesis (Bedia et al., 2009).
- Another study focused on the fermentation of sugars to produce propionic acid, propanol, and propylene, highlighting the potential of biotechnological methods in creating sustainable pathways for chemical production (Rodriguez et al., 2014).
Organic Chemistry
- In organic chemistry, the synthesis and reactivity of specific propanoic acid derivatives have been studied, revealing insights into their potential applications in the synthesis of other organic compounds (Qiang et al., 2010).
Renewable Resources
- The exploration of renewable phenolic compounds for the enhancement of reactivity towards benzoxazine ring formation presents an innovative approach to integrating renewable resources in the synthesis of advanced materials (Trejo-Machin et al., 2017).
Safety and Hazards
The safety data sheet for a similar compound, propionic acid, indicates that it is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Mécanisme D'action
Target of Action
It is structurally similar to 3-phenylpropionic acid, which is known to interact with enzymes such as aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase . These enzymes play crucial roles in amino acid metabolism.
Mode of Action
It is suggested that it may inhibit monoamine oxidase , an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin. This could potentially lead to increased levels of these neurotransmitters, which could have various physiological effects.
Biochemical Pathways
It is known that propionic acid, a related compound, undergoes metabolism via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body . Additionally, 3-phenylpropionic acid, a gut microbiota metabolite, has been shown to promote myotube hypertrophy via the Foxo3/NAD+ signaling pathway .
Pharmacokinetics
It is known that propionic acid, a related compound, is typically metabolized via conversion to propionyl-coa .
Result of Action
Based on its potential inhibition of monoamine oxidase , it could potentially lead to increased levels of neurotransmitters such as dopamine and serotonin, which could have various physiological effects.
Propriétés
IUPAC Name |
3-(3-propan-2-ylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-9(2)11-5-3-4-10(8-11)6-7-12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUXRPSDQVNHHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


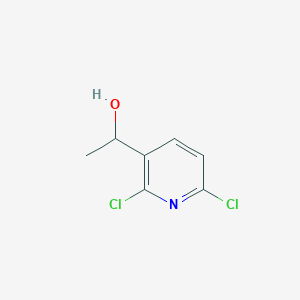

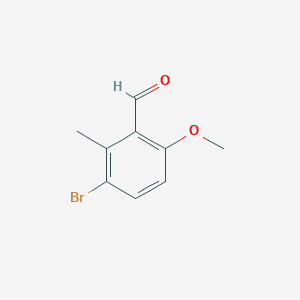

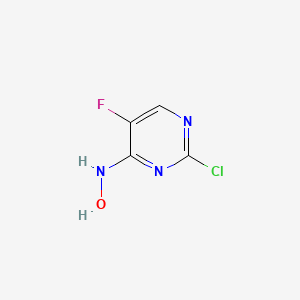

![9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B3100854.png)
![Methyl octahydrocyclopenta[c]pyrrole-5-carboxylate](/img/structure/B3100860.png)
![6-Chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B3100868.png)
